3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

Medicinal Chemistry Peptidomimetics Conformational Analysis

3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid is a conformationally restricted, non-natural amino acid building block. It features a four-membered azetidine core with a 3-benzyl substituent and an N-Boc protecting group.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
CAS No. 1361114-24-0
Cat. No. B1376797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid
CAS1361114-24-0
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(11-17,13(18)19)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19)
InChIKeyWVDRQKQXRDXTQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (CAS 1361114-24-0): A Key Orthogonally Protected Building Block for Medicinal Chemistry


3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid is a conformationally restricted, non-natural amino acid building block. It features a four-membered azetidine core with a 3-benzyl substituent and an N-Boc protecting group. This combination provides orthogonal protection and significant steric bulk, making it a critical intermediate for synthesizing constrained peptide mimetics and central nervous system (CNS) drug candidates, distinct from simpler azetidine-3-carboxylic acid derivatives [1]. Its molecular formula is C16H21NO4, with a molecular weight of 291.34 g/mol and a calculated XLogP3-AA of 2.2 [2].

The Procurement Risk of 3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic Acid Analogs


Substituting 3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid with simpler, commercially prevalent analogs like 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2) or 3-benzylazetidine-3-carboxylic acid (CAS 1935957-54-2) introduces significant synthetic liabilities. The absence of the 3-benzyl group eliminates crucial steric constraints required for inducing molecular chirality or specific conformations in target molecules, leading to reduced biological activity [1]. Conversely, the unprotected secondary amine in the de-Boc analog is incompatible with standard peptide coupling or palladium-catalyzed cross-coupling reactions, necessitating an additional protection step that compromises overall yield and purity . This compound's value lies in its orthogonal protection strategy, which enables selective deprotection and manipulation in multi-step syntheses, a feature absent in its non-orthogonal analogs.

Quantitative Differentiation of 3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic Acid from Key Analogs


Enhanced Steric Bulk and Conformational Restriction Compared to 1-Boc-Azetidine-3-Carboxylic Acid

The 3-benzyl substituent on the azetidine ring introduces a quaternary carbon center, significantly increasing steric hindrance and restricting conformational freedom compared to the common building block 1-Boc-azetidine-3-carboxylic acid. This is reflected in computed molecular properties: the target compound has a higher molecular weight (291.34 vs. 201.22 g/mol) and a larger topological polar surface area (TPSA) of 66.8 Ų compared to TPSA of 66.8 Ų for the des-benzyl analog [1]. The increased steric bulk directly influences the dihedral angle distribution of the resulting amide bond in peptide chains, which is critical for biological target engagement [2].

Medicinal Chemistry Peptidomimetics Conformational Analysis

Orthogonal Protection Strategy vs. 3-Benzylazetidine-3-carboxylic Acid Hydrochloride

The N-Boc group provides acid-labile protection orthogonal to the free carboxylic acid, enabling selective deprotection under standard peptide synthesis conditions (e.g., 95% TFA). In contrast, the direct analog 3-benzylazetidine-3-carboxylic acid (typically supplied as a hydrochloride salt, CAS 1935957-54-2) has a free amine that would lead to uncontrolled oligomerization or require re-protection before use in Fmoc-SPPS. The target compound is supplied as a 95% pure free acid, suitable for immediate use, whereas the deprotected analog requires complex neutralization and drying steps that reduce effective yield .

Organic Synthesis Protecting Group Strategy Solid-Phase Peptide Synthesis

Lipophilicity (XLogP3-AA) for CNS Drug Design vs. Other Azetidine Carboxylic Acids

The calculated partition coefficient (XLogP3-AA) for the target compound is 2.2, placing it within the optimal range (1 < XLogP < 3) for CNS drug candidates with passive blood-brain barrier permeability. Analogs with a 3-methyl (XLogP ~1.1) or 3-unsubstituted (XLogP ~0.5) azetidine carboxylic acid core often fall below this range, requiring additional lipophilic substitutions in later synthetic steps to achieve CNS penetration [1]. The 3-benzyl group provided in this building block pre-installs the necessary lipophilicity for CNS programs, simplifying the overall synthetic route.

CNS Drug Discovery Physicochemical Property Optimization Blood-Brain Barrier Permeability

Patent-Validated Utility in Cortical Monoamine Modulation

The 3-benzyl-azetidine scaffold, for which this compound is the direct synthetic precursor, has been disclosed as a key pharmacophore for modulating cortical catecholaminergic neurotransmission. A patent application (US2018/0141903) explicitly claims 3-benzyl-azetidine derivatives, synthesized from a Boc-protected intermediate of this class, as therapeutic agents for ADHD, anxiety, and depression [1]. This is a direct, patent-validated application that is not claimed for the simpler 3-methyl or unsubstituted azetidine carboxylic acid building blocks, which are primarily used as non-specific linkers .

CNS Disorders Monoamine Neurotransmission Drug Discovery

Stability and Storage Specifications vs. Less Stable Analogs

The commercial specification for 3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid mandates storage at refrigerated temperatures (2-8°C), a requirement that indicates validated long-term stability data under these conditions. In contrast, closely related compounds like 3-benzylazetidine-3-carboxylic acid hydrochloride (CAS 1935957-54-2) often have no specified storage condition from vendors, implying potential for degradation via decarboxylation or oxidation of the free amine at room temperature . The strict storage specification ensures higher lot-to-lot reproducibility for long-term procurement.

Compound Management Stability Testing Procurement Specification

High-Confidence Application Scenarios for Procuring 3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic Acid


Synthesis of Constrained Peptide Mimetics for CNS Protein-Protein Interaction Targets

The target compound's quaternary 3-benzyl center induces a steric constraint that, when incorporated into a peptide backbone, can lock the molecule into a bioactive conformation. This is essential for targeting flat protein-protein interaction surfaces common in CNS disorders. The orthogonal N-Boc protection allows for direct use in Fmoc-SPPS, as evidenced by its 95% purity specification and stable storage . This contrasts with non-benzylated analogs that lack the necessary steric bulk to achieve target selectivity [1].

Lead Generation for Cortical Monoamine Modulators (ADHD, Depression)

A patent from Integrative Research Laboratories Sweden AB explicitly details the synthesis of 3-benzyl-azetidine derivatives from intermediates of this class, demonstrating their utility as cortical catecholaminergic neurotransmission modulators . Procuring this specific building block is therefore a direct entry point into a therapeutically relevant chemical space for CNS drug discovery, unlike generic azetidine linkers which are not covered by such patents.

Late-Stage Diversification via Benzylic C-H Functionalization

The presence of the benzylic position adjacent to the quaternary center offers a handle for late-stage diversification through radical or transition-metal-catalyzed C-H activation. The N-Boc group is stable under these conditions, which is not the case for unprotected amine analogs. This allows for the parallel synthesis of compound libraries from a single, advanced intermediate without the need for protecting group manipulation, a strategy directly supported by the compound's good stability and high purity.

Quote Request

Request a Quote for 3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.